2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide
Description
The compound 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide features a pyridine core substituted with a 2-chlorophenyl group, cyano group, and phenyl ring at positions 4, 3, and 6, respectively. A thioether linkage connects the pyridine to an acetamide moiety, which is further substituted with a 4-methoxy-2-nitrophenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical or material science applications.
Properties
Molecular Formula |
C27H19ClN4O4S |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H19ClN4O4S/c1-36-18-11-12-23(25(13-18)32(34)35)30-26(33)16-37-27-21(15-29)20(19-9-5-6-10-22(19)28)14-24(31-27)17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H,30,33) |
InChI Key |
JLKOZZMAXCBFBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyridine Intermediate
A critical precursor is 4-(2-chlorophenyl)-6-phenyl-2-bromopyridine-3-carbonitrile . This intermediate is synthesized via a modified Hantzsch reaction or cross-coupling strategies:
-
Cross-coupling methodology : A Suzuki-Miyaura coupling reaction introduces the 2-chlorophenyl and phenyl groups to a dihalogenated pyridine. For example, 2,4-dibromo-3-cyanopyridine reacts with (2-chlorophenyl)boronic acid and phenylboronic acid under palladium catalysis.
-
Solvent and conditions : Reactions are typically conducted in tetrahydrofuran (THF) or dioxane at 80–100°C with Pd(PPh₃)₄ as the catalyst.
Cyano Group Introduction
The 3-cyano substituent is introduced via nucleophilic substitution or condensation reactions. In one protocol, cyanoacetamide derivatives react with malononitrile under basic conditions to form the cyano-functionalized pyridine.
Formation of the Thioether Linkage
The thioether bridge (-S-) between the pyridine and acetamide moieties is constructed via nucleophilic substitution.
Thiol-Containing Acetamide Synthesis
N-(4-methoxy-2-nitrophenyl)-2-mercaptoacetamide is prepared as follows:
-
Acetylation of 4-methoxy-2-nitroaniline : Reacting 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid yields N-(4-methoxy-2-nitrophenyl)acetamide .
-
Thiolation : The acetamide is brominated at the α-position using PBr₃, followed by substitution with thiourea and hydrolysis to generate the thiol.
Coupling Reaction
The pyridine bromide intermediate reacts with the thiol-acetamide under basic conditions:
-
Reagents : K₂CO₃ or Et₃N in polar aprotic solvents (e.g., DMF, DMSO).
-
Conditions : 60–80°C for 6–12 hours, yielding the thioether product.
Example protocol :
Optimization and Challenges
Yield Considerations
Purification Strategies
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures (1:3 to 1:1) resolves intermediates.
-
Recrystallization : Hot isopropanol or ethyl acetate/hexane mixtures purify final products.
Characterization Data
Key analytical data for intermediates and the final compound:
Alternative Routes
One-Pot Thioether Formation
A streamlined approach combines pyridine bromide and thiol-acetamide in the presence of CuI/L-proline catalyst, reducing steps but requiring stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group, converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thioacetamide linkage may yield sulfoxides or sulfones, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function. The presence of various functional groups allows it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Pyridine vs. Pyrimidine/Quinoxaline Derivatives
- Target Compound: Pyridine core with chloro, cyano, and phenyl substituents.
- Compound 4a (): Pyrimidine core (4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl) with a thio-linked acetamide group attached to a quinoxaline ring. The hydroxypyrimidinyl group in 4a may increase polarity, contrasting with the phenyl group in the target compound .
Thiophene-Containing Analogs ()
- Example: N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide. Impact: Replacing phenyl with thienyl introduces sulfur’s electron-rich nature, altering π-π stacking interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target’s methoxy-nitro group .
Substituent Effects on Acetamide Moieties
Nitro vs. Chloro/Methoxy Groups
- Target Compound : 4-Methoxy-2-nitrophenyl group (strong electron-withdrawing nitro and electron-donating methoxy).
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Nitro and chloro substituents create a highly electron-deficient aryl ring, favoring electrophilic substitution reactions. The methylsulfonyl group increases steric hindrance compared to the target’s methoxy group .
- N-(4-Chlorophenyl)acetamide () : Lacks nitro and methoxy groups, reducing electronic complexity. Simpler structure may facilitate higher synthetic yields (85% vs. unspecified for the target) .
Thioether Linkage and Electronic Properties
- Target Compound : Thioether (–S–) linkage between pyridine and acetamide.
- Compound 4a (): Similar thioether bond but connected to a quinoxaline ring. Impact: Thioether groups enhance flexibility and may improve binding to biological targets (e.g., enzymes) compared to rigid ether linkages. The target’s pyridine-thioether system likely exhibits moderate redox activity due to sulfur’s lone pairs .
Physicochemical Properties
- Melting Points: Compound 4a (): 230–232°C, likely due to hydrogen bonding from hydroxyl and cyano groups . N-(4-Chlorophenyl)acetamide (): Unreported, but distyryl groups may lower melting points compared to the target’s nitro-methoxy substituents .
- Solubility : The target’s nitro group may reduce aqueous solubility, whereas methoxy could counterbalance this effect through polarity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol) to form intermediates, followed by reduction (e.g., iron powder in acidic conditions) and condensation with cyanoacetic acid using a condensing agent . Key parameters include solvent choice (ethanol or acetic acid), temperature control (reflux conditions), and catalyst selection (e.g., HCl or H₂SO₄). Reproducibility requires strict adherence to stoichiometric ratios and purification via recrystallization .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile, amide). X-ray crystallography (if crystalline) provides absolute configuration, as demonstrated in structurally related N-(4-chloro-2-nitrophenyl)acetamide derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and minimize byproducts in complex multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, thioacetamide coupling reactions benefit from inert atmospheres (N₂/Ar) to prevent oxidation. Reaction progress is monitored via TLC, and intermediates are isolated via column chromatography (silica gel, hexane/EtOAc gradient) . Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .
Q. What strategies are recommended for designing structural analogs to explore structure-activity relationships (SAR)?
- Methodological Answer : Modify substituents on the pyridine and phenyl rings to alter electronic (e.g., electron-withdrawing -NO₂) or steric properties. For example, replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety can enhance metabolic stability. Biological evaluation includes in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking to predict binding affinity .
Q. How should researchers resolve contradictions in reported synthetic protocols (e.g., conflicting catalyst choices or yields)?
- Methodological Answer : Replicate methods under controlled conditions while isolating variables (e.g., catalyst type, solvent). For instance, compare Fe vs. Zn reduction efficiencies in nitro-group reductions. Use spectroscopic data (e.g., NMR peak integration) to quantify byproducts and validate reproducibility. Cross-reference crystallographic data (e.g., CCDC entries) to confirm structural assignments .
Q. What methodologies are employed to evaluate the compound’s biological activity and mechanism of action?
- Methodological Answer : Conduct in vitro assays such as:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cell-based assays : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
- ADME profiling : Use Caco-2 cell monolayers for permeability studies and microsomal stability tests (e.g., liver microsomes). Computational tools (e.g., molecular dynamics simulations) model ligand-receptor interactions .
Q. How can researchers assess the compound’s physicochemical stability and solubility for formulation studies?
- Methodological Answer :
- Stability : Accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products.
- Solubility : Use shake-flask method (aqueous buffers at pH 1.2–7.4) and calculate partition coefficients (logP) via octanol-water partitioning.
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs, while Dynamic Vapor Sorption (DVS) assesses hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
